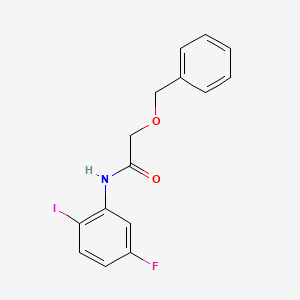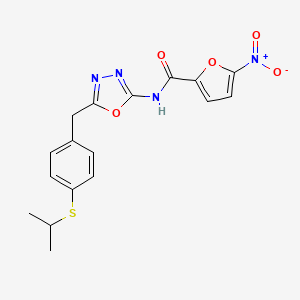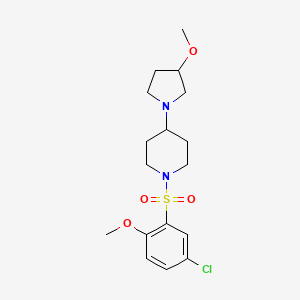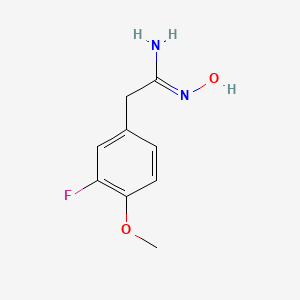
(4-Azidobut-1-ynyl)trimethylsilane
Overview
Description
“(4-Azidobut-1-ynyl)trimethylsilane” is a chemical compound that has been studied for its unique properties . It is also available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of azido (trimethylsilyl)acetylene, a compound similar to (4-Azidobut-1-ynyl)trimethylsilane, was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN 3) at −40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .Chemical Reactions Analysis
The thermal or photochemical decay of azido (trimethylsilyl)acetylene leads to cyano (trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .Scientific Research Applications
Chemical Synthesis :
- A study by Durán-Galván et al. (2010) explored the synthesis of tertiary 1,3-butadien-2-ylcarbinols through a chromium-catalyzed addition of (4-bromobut-2-ynyl)trimethylsilane to ketones, followed by desilylation (Durán-Galván, Hemmer, & Connell, 2010).
- In a similar context, Durán-Galván et al. (2010) also conducted asymmetric synthesis of (1,3-Butadien-2-yl)methanols from aldehydes via [1-(Silylmethyl)allenyl]methanols using (4-bromobut-2-ynyl)trimethylsilane (Durán-Galván & Connell, 2010).
Material Science :
- Loboda (1999) reported on the use of trimethylsilane, including derivatives like (4-Azidobut-1-ynyl)trimethylsilane, in the deposition of dielectric thin films in PECVD systems. This application is crucial in microelectronics for the development of low-permittivity dielectric materials (Loboda, 1999).
Organometallic Chemistry :
- Yanagisawa et al. (2008) demonstrated the selective propargylation of carbonyl compounds and imines with barium reagents using (3-bromobut-1-ynyl)trimethylsilane. This study highlights the potential of trimethylsilane derivatives in organometallic synthesis (Yanagisawa, Suzuki, Koide, Okitsu, & Arai, 2008).
Pharmaceutical Chemistry :
- The work of Sato et al. (2002) on the synthesis of 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, where derivatives of trimethylsilane were utilized, indicates its potential in the synthesis of complex organic structures, which can be relevant in pharmaceutical research (Sato, Yamazaki, Nakanishi, Uenishi, & Ikeda, 2002).
Innovative Reagent Development :
- Banert et al. (2015) explored the synthesis, characterization, and reactions of (Azidoethynyl)trimethylsilane, demonstrating its utility in generating novel compounds through click reactions and other processes. This research shows the adaptability of trimethylsilane derivatives in developing new chemical reagents (Banert, Hagedorn, Wu, & Zeng, 2015).
Safety and Hazards
properties
IUPAC Name |
4-azidobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3Si/c1-11(2,3)7-5-4-6-9-10-8/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZKCBKEYTLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Azidobut-1-ynyl)trimethylsilane | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)



![N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)


![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)

![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)